![molecular formula C18H24N4O5S B2747982 4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide CAS No. 2034364-20-8](/img/structure/B2747982.png)
4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anticancer Activity
Research on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides has demonstrated significant antiproliferative activities against various cancer cell lines. These compounds have been shown to block cell cycle progression in the G(2)/M phase, leading to cytoskeleton disruption and cell death. Their antitumor and antiangiogenic activities have been highlighted as promising for anticancer therapy. For example, compounds have shown potent effects similar to those of known anticancer agents without significant toxicity (Fortin et al., 2011).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Novel compounds bearing the benzenesulfonamide moiety have been synthesized and evaluated for their ability to inhibit VEGFR-2. These compounds have been tested for their cytotoxic activity against breast cancer cell lines, showing promising results as VEGFR-2 inhibitors and apoptosis inducers. The findings suggest the potential of these compounds in designing new therapeutic agents for cancer treatment (Ghorab et al., 2017).
Antimicrobial and Antifungal Properties
Sulfonamides incorporating structural motifs like 1,3,5-triazines have shown moderate antimicrobial activities. These compounds have been evaluated for their potential as inhibitors of essential enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are linked to various diseases including Alzheimer's and Parkinson's (Lolak et al., 2020).
Photodynamic Therapy Applications
Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown these compounds to have high singlet oxygen quantum yields, making them suitable for photodynamic therapy applications. Their spectroscopic and photophysical properties suggest they could be effective photosensitizers for cancer treatment (Pişkin et al., 2020).
Neuropharmacological Studies
Compounds related to 4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide have been investigated for their potential in neuropharmacological applications, including studies on their interactions with cannabinoid receptors and their effects on brain exposure, offering insights into their potential use in treating neuropathic pain and other neurological conditions (Schou et al., 2013).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-18(2,3)12-4-6-14(7-5-12)28(26,27)20-9-15(23)21-10-13(11-21)22-16(24)8-19-17(22)25/h4-7,13,20H,8-11H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGMMLJBRCFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-2-oxoethyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.